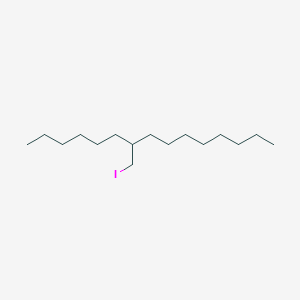![molecular formula C27H18O7 B8196564 4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid](/img/structure/B8196564.png)
4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy-: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a terphenyl backbone with multiple carboxylic acid and hydroxy functional groups, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through Suzuki coupling reactions involving aryl halides and boronic acids.
Introduction of Carboxylic Acid Groups: Carboxylation reactions using carbon dioxide and appropriate catalysts can introduce carboxylic acid groups at specific positions.
Hydroxylation: Hydroxyl groups can be introduced through selective oxidation reactions using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinones, hydroxyquinones.
Reduction: Alcohols, aldehydes.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it suitable for the development of advanced materials, such as organic semiconductors.
Biology:
Biomolecular Interactions: The compound can be used to study interactions with proteins and nucleic acids due to its multiple functional groups.
Medicine:
Drug Development:
Industry:
Polymer Production: Used as a monomer or additive in the production of high-performance polymers.
作用机制
The mechanism of action of [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, influencing their structure and function. The hydroxyl group can participate in redox reactions, altering the oxidative state of biological molecules.
相似化合物的比较
[1,1’3’,1’‘-Terphenyl]-4,4’'-dicarboxylic acid: Lacks the additional carboxyphenyl and hydroxy groups.
[1,1’3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-methylphenyl)-2’-hydroxy-: Similar structure but with a methyl group instead of a carboxyphenyl group.
Uniqueness: The presence of both carboxyphenyl and hydroxy groups in [1,1’:3’,1’‘-Terphenyl]-4,4’‘-dicarboxylic acid, 5’-(4-carboxyphenyl)-2’-hydroxy- provides unique reactivity and binding properties, making it more versatile for various applications compared to its analogs.
属性
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O7/c28-24-22(16-3-9-19(10-4-16)26(31)32)13-21(15-1-7-18(8-2-15)25(29)30)14-23(24)17-5-11-20(12-6-17)27(33)34/h1-14,28H,(H,29,30)(H,31,32)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOQRCNXHQVRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8196497.png)
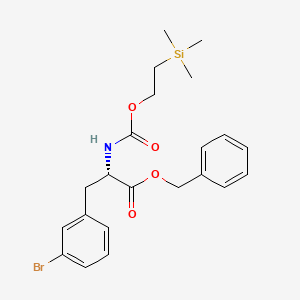
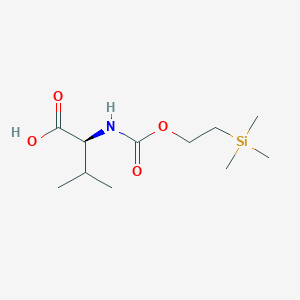
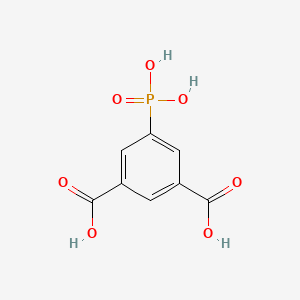
![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)
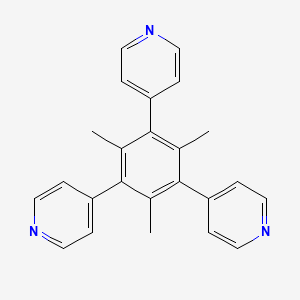

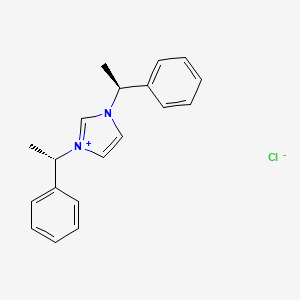
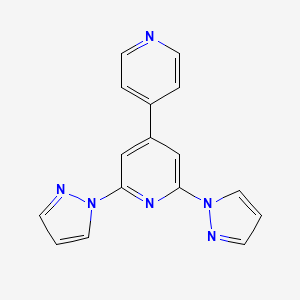
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
![(3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8196561.png)
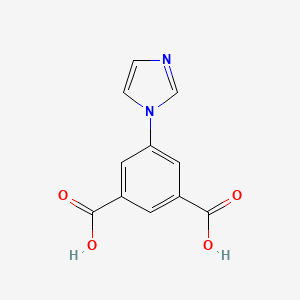
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8196568.png)
